tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an azido group, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azido compound. One common method is the reaction of tert-butyl carbamate with an azido alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of protected amines and other functionalized compounds .
Biology: This compound is used in the study of biological processes involving azido groups. It can be incorporated into biomolecules for labeling and tracking purposes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The azido group can be reduced in vivo to release the active drug.
Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate involves the reactivity of the azido group. The azido group can undergo reduction to form an amine, which can then interact with various molecular targets. The carbamate group can also participate in hydrolysis reactions, releasing the active amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the azido group.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the azido group.
tert-Butyl N-hydroxycarbamate: Contains a hydroxy group instead of the azido group.
Uniqueness: The presence of the azido group in tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate makes it unique compared to other carbamates. The azido group provides additional reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2/c1-8(2)6-9(7-13-15-12)14-10(16)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDNKMDGEZFIKS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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